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molecular formula C9H6Cl2O2S2 B8288871 7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride CAS No. 752135-42-5

7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride

Cat. No. B8288871
M. Wt: 281.2 g/mol
InChI Key: BZUMXZRLKZIDDQ-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A mixture of potassium 7-chloro-3-methylbenzothiophene-2-sulfonate (100 mg, 0.34 mmol) in POCl3 (5 mL) was heated at 60° C. over night. The POCl3 was evaporated and the crude product was purified on a small amount of silica using CH2Cl2 as eluent to give 58 mg of the title compound (61%).
Name
potassium 7-chloro-3-methylbenzothiophene-2-sulfonate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[S:9][C:8]([S:11]([O-])(=[O:13])=[O:12])=[C:7]([CH3:15])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[K+].O=P(Cl)(Cl)[Cl:19]>>[Cl:1][C:2]1[C:10]2[S:9][C:8]([S:11]([Cl:19])(=[O:13])=[O:12])=[C:7]([CH3:15])[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
potassium 7-chloro-3-methylbenzothiophene-2-sulfonate
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=CC=2C(=C(SC21)S(=O)(=O)[O-])C.[K+]
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The POCl3 was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was purified on a small amount of silica

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC=2C(=C(SC21)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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